molecular formula C14H15BrN2O2 B6196631 tert-butyl N-(4-bromoquinolin-8-yl)carbamate CAS No. 2680753-35-7

tert-butyl N-(4-bromoquinolin-8-yl)carbamate

Katalognummer: B6196631
CAS-Nummer: 2680753-35-7
Molekulargewicht: 323.18 g/mol
InChI-Schlüssel: ACIIOYUKRDNTNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate is a chemical compound with a quinoline ring structure. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used as a chemical tool for the inhibition and modulation of certain enzymes and proteins in cells.

Vorbereitungsmethoden

The synthesis of tert-butyl N-(4-bromoquinolin-8-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed as a tool for studying enzyme inhibition and protein modulation.

Wirkmechanismus

The mechanism by which tert-butyl N-(4-bromoquinolin-8-yl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit the activity of these targets by binding to their active sites or modulating their function. This interaction can lead to changes in cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (4-bromobutyl)carbamate: This compound also contains a bromine atom and a tert-butyl carbamate group, but it has a different core structure.

    Tert-butyl carbamate: This simpler compound lacks the quinoline ring and is used in different chemical reactions.

The uniqueness of this compound lies in its quinoline ring structure, which imparts specific biological activities and makes it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

2680753-35-7

Molekularformel

C14H15BrN2O2

Molekulargewicht

323.18 g/mol

IUPAC-Name

tert-butyl N-(4-bromoquinolin-8-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-9-10(15)7-8-16-12(9)11/h4-8H,1-3H3,(H,17,18)

InChI-Schlüssel

ACIIOYUKRDNTNC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C(C=CN=C21)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.